2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Description
This compound belongs to the pyrrolo[3,4-d][1,2,3]triazole class, characterized by a bicyclic core fused with a triazole ring. The structure features a 3,4-dimethoxyphenyl substituent at position 5 and an N-(3-fluoro-4-methylphenyl)acetamide moiety at position 2. Though direct pharmacological data for this compound are unavailable in the provided evidence, structurally analogous compounds in the evidence exhibit diverse bioactivities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O5/c1-11-4-5-12(8-14(11)22)23-17(28)10-26-19-18(24-25-26)20(29)27(21(19)30)13-6-7-15(31-2)16(9-13)32-3/h4-9,18-19H,10H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNYNZVOVSLORG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide involves several steps. One common method includes the nucleophilic addition/cyclization of carbodiimides with diazo compounds . This process is typically carried out under mild conditions and can be further functionalized to enhance the molecular diversity of the triazoles .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Cyclization: The formation of the triazole ring involves a cyclization process.
Common reagents used in these reactions include carbodiimides, diazo compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups play a crucial role in its biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Implications :
- Electron-Donating vs.
- Acetamide Linkage : The N-(3-fluoro-4-methylphenyl)acetamide group may confer greater metabolic stability compared to thioamide (Compound 7) or hydrazinecarbothioamide (Compound 8) derivatives .
Pharmacological Potential (Inferred)
While biological data for the target compound are absent, structural analogs suggest possible applications:
- Antimicrobial Activity : Compounds with pyrrolo-thiazolo-pyrimidine cores (e.g., Compound 6) exhibit antimicrobial properties; the target’s dimethoxy groups may enhance membrane penetration .
- Kinase Inhibition : The triazole-acetamide motif resembles kinase inhibitors, where fluoro-methyl groups improve selectivity .
- Metabolic Stability : The acetamide linkage and fluorine substituent may reduce hepatic clearance compared to thioamide derivatives .
Biological Activity
The compound 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide (CAS Number: 1052611-45-6) is a complex organic molecule characterized by its unique structural features. This compound has garnered attention for its potential biological activities and therapeutic applications.
Chemical Structure and Properties
This compound features a pyrrolo[3,4-d][1,2,3]triazole core which is associated with various biological activities. The molecular formula is with a molecular weight of approximately 455.5 g/mol . The presence of the dimethoxyphenyl group and the fluoro-substituted phenyl moiety enhances its chemical reactivity and biological profile.
Anticancer Properties
Recent studies have indicated that compounds containing the pyrrolo[3,4-d][1,2,3]triazole scaffold exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of this scaffold inhibit cancer cell proliferation by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators .
- Research has shown that the compound can inhibit specific kinases involved in tumor growth and metastasis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro assays revealed that it possesses activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to established antibiotics.
The biological mechanisms underlying the activity of this compound are multifaceted:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as topoisomerases which are crucial for DNA replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial cells leading to cell death.
- Signal Transduction Pathways : It modulates pathways such as MAPK/ERK which are pivotal in cell proliferation and survival.
Case Studies
Several case studies have explored the biological implications of this compound:
- A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as Annexin V .
- Another investigation focused on its antimicrobial efficacy showed that the compound significantly reduced bacterial load in infected animal models when administered at therapeutic doses .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 455.5 g/mol |
| CAS Number | 1052611-45-6 |
| Anticancer Activity | Yes |
| Antimicrobial Activity | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
